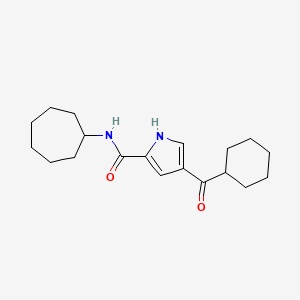

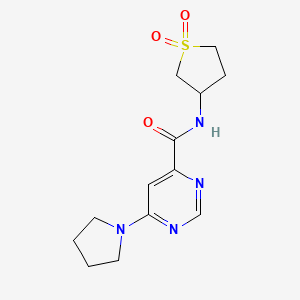

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.

The exact mass of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of Aromatic Polyamides

Research by Choi and Jung (2004) explored the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units. These polymers exhibited enhanced thermal stability and excellent solubility, with glass transition temperatures between 225 and 285°C. Their amorphous nature and layered structures suggest potential applications in high-performance materials requiring thermal resistance and solubility in various solvents (Choi & Jung, 2004).

New Antiarrhythmic Agents

Hankovszky et al. (1986) synthesized N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, demonstrating their activity against aconitine-induced arrhythmia. This indicates the potential pharmacological relevance of structurally related carboxamide compounds in developing new therapeutic agents for arrhythmias (Hankovszky, Hideg, Bódi, & Frank, 1986).

Polyimides for Advanced Materials

Yang and Lin (1995) discussed the syntheses and properties of aromatic polyamides and polyimides based on bis[4-(4-aminophenoxy)phenyl]phthalimidine. These materials were noted for their excellent solubility in polar solvents and high thermal stability, making them suitable for the creation of transparent and flexible films for electronic and aerospace applications (Yang & Lin, 1995).

Derivatives of Pyrimidines and Purines

Harnden, Jarvest, and Parratt (1992) prepared pyrrolidin-1-yl derivatives of pyrimidines and purines as analogues of 2′,3′-dideoxynucleotides. This work underlines the importance of such derivatives in nucleoside and nucleotide analog research, potentially impacting antiviral and anticancer drug development (Harnden, Jarvest, & Parratt, 1992).

Novel Polyimides for High-Performance Applications

Wang et al. (2006) synthesized novel polyimides from pyridine-bridged aromatic dianhydride and various diamines. These polyimides demonstrated outstanding mechanical properties, thermal stability, and solubility in aprotic solvents, indicating potential uses in high-performance engineering and electronics (Wang et al., 2006).

作用機序

Target of Action

The primary targets of the compound N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide are currently unknown. The compound is structurally related to dithiocarbamates

Mode of Action

Based on its structural similarity to dithiocarbamates , it may interact with its targets through a similar mechanism. Dithiocarbamates are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes .

Biochemical Pathways

Dithiocarbamates, to which this compound is structurally related, are known to affect various biochemical pathways due to their ability to chelate metal ions . This can disrupt the function of metal-dependent enzymes, affecting a wide range of biochemical pathways.

Pharmacokinetics

The solubility of the compound and its stability in various solvents could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Based on its structural similarity to dithiocarbamates , it may have similar effects, such as disrupting the function of metal-dependent enzymes.

Action Environment

The action of N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide can be influenced by various environmental factors. For example, the solubility of the compound in various solvents can affect its bioavailability . Additionally, the stability of the compound in different pH environments could potentially affect its efficacy and stability .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c18-13(16-10-3-6-21(19,20)8-10)11-7-12(15-9-14-11)17-4-1-2-5-17/h7,9-10H,1-6,8H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLGNTRBCITLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)

![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)

![2-Chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-N-(2-methylpropyl)propanamide](/img/structure/B2355745.png)